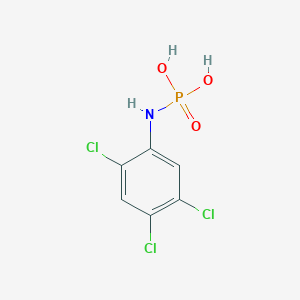
N-(2,4,5-Trichlorophenyl)phosphoramidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-Trichlorophenyl)phosphoramidic acid is a chemical compound with the molecular formula C6H5Cl3NO3P It is known for its unique structure, which includes a phosphoramidic acid group attached to a 2,4,5-trichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trichlorophenyl)phosphoramidic acid typically involves the reaction of 2,4,5-trichloroaniline with phosphoric acid derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent, which reacts with 2,4,5-trichloroaniline under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(2,4,5-Trichlorophenyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphoramidic acid group to other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
N-(2,4,5-Trichlorophenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4,5-Trichlorophenyl)phosphoramidic acid involves its interaction with specific molecular targets. The phosphoramidic acid group can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect biochemical pathways and cellular processes, making the compound a valuable tool in research.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4,5-Trichlorophenol: A precursor to various chemicals and a known disinfectant.
Uniqueness
N-(2,4,5-Trichlorophenyl)phosphoramidic acid is unique due to its phosphoramidic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
特性
CAS番号 |
920514-18-7 |
|---|---|
分子式 |
C6H5Cl3NO3P |
分子量 |
276.4 g/mol |
IUPAC名 |
(2,4,5-trichloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H5Cl3NO3P/c7-3-1-5(9)6(2-4(3)8)10-14(11,12)13/h1-2H,(H3,10,11,12,13) |
InChIキー |
PYUQUYFSUXWXEH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


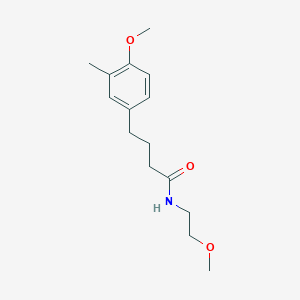
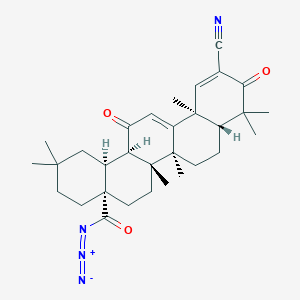

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)

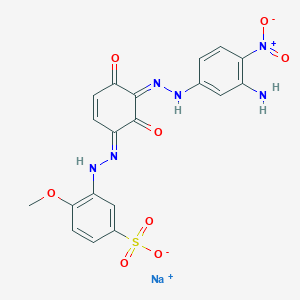
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
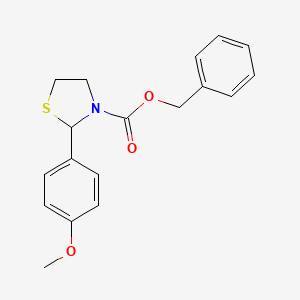
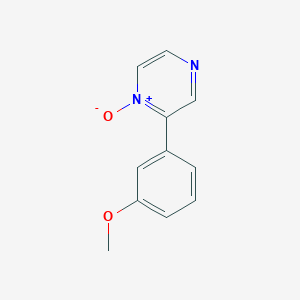
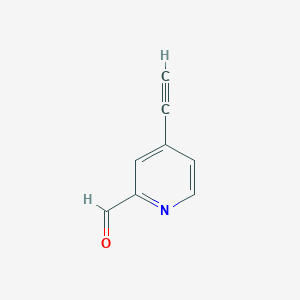
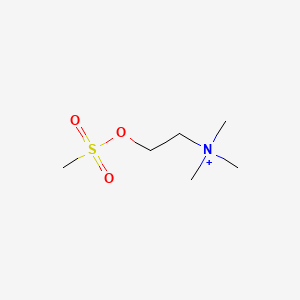
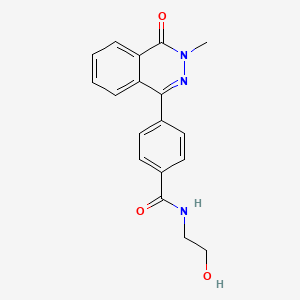
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
